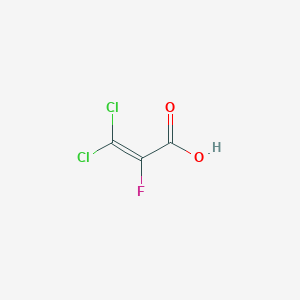
3,3-Dichloro-2-fluoro-2-propenoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dichloro-2-fluoro-2-propenoic acid is a chemical compound with the molecular formula C3H3Cl2FO2. It is known for its unique structure, which includes both chlorine and fluorine atoms attached to a propenoic acid backbone.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dichloro-2-fluoro-2-propenoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of dichloropropenoic acid as a precursor, which is then fluorinated to introduce the fluorine atom. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently.
化学反应分析
Types of Reactions
3,3-Dichloro-2-fluoro-2-propenoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .
科学研究应用
Scientific Research Applications
-
Organic Synthesis:
- DCFPA serves as a reagent in organic synthesis, particularly in the development of new synthetic methodologies. Its ability to undergo various chemical transformations makes it a versatile building block in complex molecule construction.
-
Biological Studies:
- The compound is utilized in biological research to study enzyme interactions and metabolic pathways. Its unique structure allows researchers to investigate how it affects biological systems at a molecular level, potentially leading to insights into cellular processes.
-
Pharmaceutical Development:
- Ongoing research explores DCFPA's potential therapeutic applications. Its unique properties may contribute to the development of novel pharmaceuticals aimed at targeting specific diseases or conditions.
-
Material Science:
- In industry, DCFPA is applied in the production of specialty chemicals and materials with tailored properties. Its reactivity allows for the creation of polymers and other materials that possess desirable characteristics for various applications.
Case Study 1: Enzyme Interaction Studies
A study investigated the effects of DCFPA on specific enzymes involved in metabolic pathways. The results indicated that DCFPA could inhibit enzyme activity, suggesting potential applications in drug design aimed at modulating metabolic processes.
Case Study 2: Synthesis of Novel Compounds
Research demonstrated the utility of DCFPA as a precursor for synthesizing novel fluorinated compounds. The ability to introduce fluorine into organic molecules is significant for enhancing biological activity and improving pharmacokinetic properties in drug candidates.
作用机制
The mechanism of action of 3,3-Dichloro-2-fluoro-2-propenoic acid involves its interaction with molecular targets and pathways within biological systems. The compound can inhibit specific enzymes or disrupt cellular processes, leading to its observed effects. The exact molecular targets and pathways depend on the specific application and context of use .
相似化合物的比较
Similar Compounds
2,2-Dichloro-3,3,3-trifluoropropionic acid: This compound has a similar structure but includes an additional fluorine atom, which can lead to different chemical properties and reactivity.
3,3-Dichloropropenoic acid: Lacks the fluorine atom, making it less versatile in certain applications.
Uniqueness
3,3-Dichloro-2-fluoro-2-propenoic acid is unique due to its combination of chlorine and fluorine atoms, which impart distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications.
属性
IUPAC Name |
3,3-dichloro-2-fluoroprop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3HCl2FO2/c4-2(5)1(6)3(7)8/h(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXNRBKVNRAUGAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(Cl)Cl)(C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HCl2FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.94 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













